N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a complex organic compound that features a unique combination of bromothiophene, thiazole, and phenoxybenzamide moieties
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)15-12-26-20(22-15)23-19(24)14-8-4-5-9-16(14)25-13-6-2-1-3-7-13/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIQBUJLIXNART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide can be compared with other similar compounds, such as:
- **5-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- **5-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure consisting of:
- Thiazole ring
- Bromothiophene moiety
- Phenoxybenzamide group
These structural components suggest diverse biological interactions and potential therapeutic applications.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibition of bacterial growth through interference with lipid biosynthesis. |
| Anticancer | Induction of apoptosis in cancer cells by modulating signaling pathways. |
| Antioxidant | Scavenging free radicals and reducing oxidative stress. |
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It targets bacterial lipid biosynthesis, leading to cell membrane disruption. For instance, compounds structurally related to this compound have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound is linked to its ability to induce apoptosis in malignant cells. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and survival, thereby promoting programmed cell death. For example, studies involving similar thiazole derivatives have reported promising results in inhibiting tumor growth in vitro and in vivo .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Signal Transduction Modulation : It can interfere with cellular signaling pathways, affecting processes like cell cycle progression and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
- Anticancer Activity Investigation : In vitro assays showed that the compound reduced the viability of cancer cell lines by over 50% at concentrations below 10 µM, indicating potent anticancer activity.
Comparative Analysis
When compared with structurally similar compounds, this compound exhibits unique properties due to its specific bromine substitution on the thiophene ring and its phenoxybenzamide structure. This uniqueness may confer enhanced biological activity not found in other related compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromothiophene + Thiazole + Phenoxybenzamide | Antimicrobial, Anticancer |
| N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-y]-benzamide | Chlorine substitution | Antioxidant |
| N-[4-(5-bromo-4-methylthiazol-2-y)-benzamide] | Methyl substitution on thiazole | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
